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Executive Summary

CVNZ766 is a novel, potent, and exquisitely selective antagonist of the Orexin 1 Receptor
(OX1R) currently under investigation for the treatment of various Central Nervous System
(CNS) disorders, including schizophrenia, binge eating disorder, and anxiety-related conditions.
[1][2][3] Developed by Cerevance, this molecule demonstrates over 1,000-fold selectivity for
OX1R over the Orexin 2 Receptor (OX2R), a characteristic that may mitigate the somnolence
associated with less selective orexin receptor antagonists.[1][2] Preclinical data have
demonstrated the efficacy of CVN766 in relevant animal models, and a Phase 1 clinical trial in
healthy volunteers has indicated a favorable safety and pharmacokinetic profile. This document
provides an in-depth technical overview of the mechanism of action of CVN766, supported by
available preclinical and clinical data, detailed experimental methodologies, and visualizations
of key pathways and workflows.

Introduction: The Orexin System and its Role in
CNS Disorders

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G-protein
coupled receptors (OX1R and OX2R), is a key regulator of diverse physiological functions,
including wakefulness, appetite, reward, and stress responses.[4][5] Orexin-producing neurons
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are located exclusively in the lateral hypothalamus but project widely throughout the brain.[4]
Dysregulation of the orexin system has been implicated in a range of CNS disorders.[1][4]

OX1R is predominantly coupled to the Gq signaling pathway and is densely expressed in brain
regions associated with motivation, emotion, and reward, such as the ventral tegmental area,
nucleus accumbens, and amygdala.[2][4][5] This localization makes OX1R a compelling
therapeutic target for psychiatric disorders. In contrast, OX2R is more critically involved in the
regulation of sleep and wakefulness.[2] The high selectivity of CVN766 for OX1R is therefore a
key design feature aimed at achieving therapeutic effects in psychiatric disorders without
inducing somnolence.[1][2]

Mechanism of Action of CVN766

CVN766 acts as a competitive antagonist at the OX1R, blocking the binding of the endogenous
ligand, orexin-A.[1] By inhibiting OX1R signaling, CVN766 is hypothesized to modulate
downstream neural circuits implicated in the pathophysiology of CNS disorders.

Orexin 1 Receptor Signhaling Pathway

The binding of orexin-A to OX1R initiates a cascade of intracellular events primarily through the
Gq protein pathway.[4][5][6] This signaling cascade is crucial for understanding the therapeutic
potential of an OX1R antagonist like CVN766.

Click to download full resolution via product page

Figure 1: Orexin 1 Receptor (OX1R) Gqg Signaling Pathway.

As depicted in Figure 1, the activation of OX1R by orexin-A leads to the activation of
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
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into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 stimulates the release of
intracellular calcium (Ca?*) from the endoplasmic reticulum, while DAG activates protein kinase
C (PKC).[4][5][6] These events culminate in increased neuronal excitability.[4] By blocking this
pathway, CVN766 is expected to dampen the excessive neuronal activity in brain circuits
relevant to CNS disorders.

Preclinical Pharmacology

The preclinical development of CVN766 has encompassed a range of in vitro and in vivo
studies to characterize its potency, selectivity, and efficacy in animal models of CNS disorders.

In Vitro Characterization

CVN766 has demonstrated high potency and exceptional selectivity for OX1R.

Parameter Value Species Reference

OX1R Binding Affinity

8 nM Human
(IC50)
OX2R Binding Affinity
>10,000 nM Human
(IC50)
Selectivity (OX2R
>1000-fold Human [1112]

IC50 / OX1R IC50)

Table 1: In Vitro Potency and Selectivity of CVN766

Preclinical Efficacy in CNS Disorder Models

CVN766 has shown promising efficacy in several well-established animal models relevant to
schizophrenia, binge eating, and anxiety.[1][3]

In a rat model of schizophrenia, sub-chronic administration of phencyclidine (PCP) induces
deficits in social interaction, a key negative symptom of the disorder. CVN766 was shown to
reverse these PCP-induced social interaction deficits.[1]
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Model Effect of CVN766 Species Reference

PCP-induced Social

. o Reversal of deficit Rat [1]
Interaction Deficit

Table 2: Efficacy of CVN766 in a Preclinical Model of Schizophrenia

Animal models of binge eating often involve a combination of caloric restriction and stress to
induce compulsive overconsumption of palatable food.[7] CVN766 has demonstrated efficacy
in reducing binge eating behaviors in such models.[1]

Model Effect of CVN766 Species Reference

Caloric Restriction o
Reduction in binge
and Stress-Induced _ _ Rodent [1]
) ) eating behavior
Binge Eating

Table 3: Efficacy of CVN766 in a Preclinical Model of Binge Eating

The marmoset human threat test is a primate model used to assess anxiety-like behavior.[8] In
this model, the animal's response to the passive presence of a human observer is measured.
CVN766 has shown efficacy in reducing anxiety-like behaviors in this model.[1][3]

Model Effect of CVN766 Species Reference
Marmoset Human Reduction in anxiety-

Marmoset [11[3]
Threat Test like behavior

Table 4: Efficacy of CVN766 in a Preclinical Model of Anxiety

Experimental Protocols

Detailed experimental protocols are essential for the interpretation and replication of scientific
findings. The following sections outline the general methodologies for the key experiments
cited.
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In Vitro Receptor Binding Assay

The selectivity of CVN766 for OX1R over OX2R is a cornerstone of its therapeutic profile. This
is typically determined using competitive radioligand binding assays.

Prepare cell membranes
expressing OX1R or OX2R

Incubate membranes with radioligand
and varying concentrations of CVN766

Separate bound and free radioligand
(e.qg., filtration)

Quantify bound radioactivity

Analyze data to determine ICso values

Click to download full resolution via product page

Figure 2: General Workflow for a Competitive Radioligand Binding Assay.

Methodology:
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Membrane Preparation: Cell lines (e.g., CHO or HEK293) are stably transfected to express
either human OX1R or OX2R. The cells are cultured and harvested, and crude membrane
preparations are isolated through homogenization and centrifugation.

Binding Assay: The membranes are incubated in a buffer solution containing a constant
concentration of a radiolabeled orexin receptor ligand (e.g., [*2°I]-orexin-A) and a range of
concentrations of the unlabeled competitor drug (CVN766).

Separation: After incubation to allow binding to reach equilibrium, the reaction mixture is
rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from
the free radioligand.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The data are analyzed using non-linear regression to generate a dose-
response curve, from which the ICso (the concentration of the drug that inhibits 50% of the
specific binding of the radioligand) is calculated.

Phencyclidine (PCP)-Induced Social Interaction Deficit
Model

This model is widely used to study the negative symptoms of schizophrenia.[9][10][11][12]

Methodology:

Induction of Deficit: Rats are administered PCP (e.g., 2 mg/kg, twice daily) or saline for a
sub-chronic period (e.g., 7-14 days), followed by a washout period (e.g., 7 days).[9][10]

Drug Administration: On the test day, animals receive an acute administration of CVN766 or
vehicle.

Social Interaction Test: Two unfamiliar rats from the same treatment group are placed in a
novel, dimly lit open-field arena for a set period (e.g., 10-15 minutes).

Behavioral Scoring: The duration of active social behaviors (e.g., sniffing, grooming,
following) is scored by a trained observer who is blind to the treatment conditions. A
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reduction in social interaction time in the PCP-treated group compared to the saline group
indicates a social deficit.

Caloric Restriction and Stress-Induced Binge Eating
Model

This model aims to mimic the cyclical dieting and stress that can precipitate binge eating in
humans.[7][13][14][15][16]

Methodology:

 Induction of Binge Eating: Female rats are subjected to several cycles of caloric restriction
(e.g., 66% of normal intake for 4 days) followed by a period of ad libitum access to standard
chow.[7]

e Stress Induction: Following the restriction/refeeding cycles, animals are exposed to an acute
stressor (e.g., footshock or restraint stress).[7]

e Binge Eating Assessment: Immediately after the stressor, the rats are given access to a
highly palatable food (e.g., high-fat, high-sugar diet), and their food intake is measured over
a defined period (e.g., 2-4 hours).

e Drug Administration: CVN766 or vehicle is administered prior to the stressor and/or the
presentation of the palatable food.

Marmoset Human Threat Test

This non-human primate model assesses anxiety in response to an ambiguous potential threat.
[BI[17][18][19][20]

Methodology:

» Acclimatization: Marmosets are habituated to the testing environment, which is typically their
home cage.

o Test Procedure: A human observer stands passively in front of the marmoset's cage for a
fixed duration (e.g., 2 minutes). The observer maintains a neutral expression and avoids
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direct eye contact.

o Behavioral Recording: The marmoset's behavior is video-recorded and subsequently scored
for anxiety-related behaviors, such as vocalizations (e.g., "tsik" calls), postures (e.g., scent
marking, piloerection), and locomotion.

e Drug Administration: CVN766 or vehicle is administered prior to the test.

Phase 1 Clinical Trial in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1 study was conducted to evaluate the
safety, tolerability, and pharmacokinetics of single and multiple ascending doses of CVN766 in
64 healthy subjects.[1][2][21]

Safety and Tolerability

CVN766 was well-tolerated across all dose cohorts.[1][21]
e There were no serious adverse events or dose-limiting toxicities.[1][21]
» All treatment-emergent adverse events (TEAEs) were mild to moderate in severity.[1][21]

e The most common TEAESs (occurring in >5% of subjects) were headache (10.9%), dizziness
(7.8%), and presyncope (6.2%).[1][21]

e Importantly, and in line with its high selectivity for OX1R, there was no evidence of
somnolence or fatigue compared to placebo.[1][21]

Adverse Event Frequency in CVN766 Group
Headache 10.9%

Dizziness 7.8%

Presyncope 6.2%

Table 5: Most Common Treatment-Emergent Adverse Events in the Phase 1 Study of
CVN766[1][21]
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Pharmacokinetics

The pharmacokinetic profile of CVN766 supports once-daily dosing.[21]

e Exposure (Cmax and AUC) increased in a dose-proportional manner in both single and
multiple ascending dose cohorts.[21]

» Steady-state concentrations were achieved after 4 to 5 days of dosing.[21]

e CNS exposure was confirmed, with cerebrospinal fluid (CSF) to unbound plasma
concentration ratios (Kp,uu) similar to those observed in rodent models.[21]
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Figure 3: Generalized Workflow of the Phase 1 Clinical Trial of CVN766.

Future Directions

The promising preclinical efficacy and favorable Phase 1 safety and pharmacokinetic profile of
CVN766 support its continued development for the treatment of CNS disorders. Cerevance has
indicated plans to initiate Phase 2 clinical trials to evaluate the efficacy of CVN766 in patients
with schizophrenia and binge eating disorder.[2] These studies will be crucial in validating the
therapeutic potential of this novel, highly selective OX1R antagonist.

Conclusion

CVN766 is a potent and highly selective OX1R antagonist with a well-defined mechanism of
action. By targeting the Gg-coupled signaling pathway of OX1R in key brain regions associated
with motivation, reward, and stress, CVN766 offers a promising therapeutic approach for a
range of CNS disorders. The preclinical data demonstrate efficacy in relevant animal models of
schizophrenia, binge eating, and anxiety, and the Phase 1 clinical trial has established a
positive safety and pharmacokinetic profile in healthy volunteers. The high selectivity of
CVN766 for OX1R over OX2R appears to successfully mitigate the risk of somnolence, a
significant advantage over less selective orexin receptor modulators. Further clinical
investigation in patient populations is warranted to fully elucidate the therapeutic utility of
CVN766.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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